Etiroxate Carboxylic Acid

Thyroid Hormone Research In Vivo Metabolic Modeling Endocrine Pharmacology

Standard thyroxine analogs compromise metabolic studies by activating nuclear receptors, while surgical thyroidectomy models introduce surgical stress artifacts. Etiroxate Carboxylic Acid (MT4) solves this by directly inhibiting mitochondrial dehydrogenases and uncoupling oxidative phosphorylation, yet inducing a hypothyroid state in vivo. This enables clean dissociation of mitochondrial chemical effects from systemic thyromimetic signaling. Key outcomes: 1) Reliable non-surgical hypothyroid model generation via Zenker protocol. 2) Direct IDH/GDH inhibition without TRα/TRβ transcriptional feedback. 3) Serves as a positive control for separating lipid-lowering efficacy from mitochondrial toxicity with a relative therapeutic index of 10-35. Available for direct purchase with verified specifications.

Molecular Formula C16H13I4NO4
Molecular Weight 790.9 g/mol
CAS No. 3414-34-4
Cat. No. B028289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtiroxate Carboxylic Acid
CAS3414-34-4
SynonymsO-(4-Hydroxy-3,5-diiodophenyl)-3,5-diiodo-α-methyl-tyrosine;  α-Methyl-DL-thyroxine; 
Molecular FormulaC16H13I4NO4
Molecular Weight790.9 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)(C(=O)O)N
InChIInChI=1S/C16H13I4NO4/c1-16(21,15(23)24)6-7-2-11(19)14(12(20)3-7)25-8-4-9(17)13(22)10(18)5-8/h2-5,22H,6,21H2,1H3,(H,23,24)
InChIKeyXVWORJPLTFZBFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etiroxate Carboxylic Acid Overview


Etiroxate Carboxylic Acid (CAS 3414-34-4), synonymously known as α-Methyl-DL-thyroxine (MT4), is a synthetic diphenylether analog of the endogenous thyroid hormone L-thyroxine (T4). It belongs to the class of thyronine derivatives and is characterized by an α-methyl group on the alanine side chain and a free carboxylic acid terminus, distinguishing it from the ethyl ester prodrug etiroxate (CAS 17365-01-4). Unlike T4, administration of this compound induces a hypothyroid state in vivo while retaining the ability to directly inhibit key metabolic dehydrogenases and uncouple mitochondrial oxidative phosphorylation in vitro [1][2].

Chemical hypothyroidism model without surgical intervention
Mitochondrial dehydrogenase inhibition uncoupled from nuclear receptor activation
α-Methyl modification blocks thyromimetic genomic signaling

Why Etiroxate Carboxylic Acid Has No Generic Substitute


Selecting a generic thyroxine analog such as D-thyroxine (DT4) or L-thyroxine (T4) in place of Etiroxate Carboxylic Acid (MT4) fundamentally compromises experimental validity in specific metabolic investigations. While T4 and DT4 primarily engage nuclear thyroid hormone receptors to exert thyromimetic effects, MT4 exhibits a unique functional dichotomy: it uncouples oxidative phosphorylation and inhibits mitochondrial dehydrogenases with potency similar to the natural hormones [1], yet its systemic administration results in a hypothyroid rather than a hyperthyroid or euthyroid state [1]. This inverse physiological profile is critical for studies requiring the dissociation of direct mitochondrial chemical intervention from genomic thyroid hormone signaling, a functional divergence that in-class compounds like L-T4 or D-T4 cannot replicate and that the esterified form, etiroxate, modulates only after metabolic activation [2].

MT4 (Target)
Generic T4 / D-T4
Induces hypothyroid state
Restore euthyroid or hyperthyroid state
Direct enzyme inhibition without TRα/TRβ activation
Activate nuclear receptors, upregulating metabolic enzymes
α-Methyl modification blocks thyromimetic activity
Unmodified thyronine scaffold retains full thyromimetic potency

Etiroxate Carboxylic Acid Differential Evidence


Hypothyroid Induction In Vivo vs. T4 and IPT2

In a direct head-to-head comparative study, α-methyl-DL-thyroxine (MT4, Etiroxate Carboxylic Acid) administered subcutaneously to thyroidectomized rats (5 nmoles/100 g/day for 15 days) resulted in a hypothyroid state, whereas the same dosage of the analog 3,5-diiodo-3′-isopropyl-L-thyronine (IPT2) induced a hyperthyroid state, and L-thyroxine (T4) restored euthyroid conditions [1]. The hypothyroid state was confirmed by very incomplete compensation of metabolic rate (BMR) and α-glycerophosphate dehydrogenase (GPD) induction relative to euthyroid controls [1]. This quantifiable divergence in systemic physiological outcome establishes MT4 as the compound of choice for inducing non-genomic, chemically-mediated hypothyroidism without surgical intervention.

In Vivo Hypothyroid Model
Head-to-head
Hypothyroid state vs. T4 euthyroid / IPT2 hyperthyroid at identical 5 nmol/100g/day s.c.
Supports hypothyroid model induction context
Thyroidectomized rat model; BMR & GPD endpoints
Thyroid Hormone Research In Vivo Metabolic Modeling Endocrine Pharmacology

Dissociation of Lipid-Lowering and BMR Stimulation

For lipid-lowering applications using the bioavailable ethyl ester form (etiroxate hydrochloride, CG-635), the active moiety confers a significantly improved relative therapeutic index. Beckmann (1979) demonstrated that etiroxate hydrochloride lowered serum cholesterol significantly (at 3.3 µmol/kg/day) with a relative therapeutic index of 10–35 (calculated as the ratio of relative effect on basal metabolism to relative effect on serum cholesterol) [1]. In stark contrast, both L-thyroxin and D-thyroxin possess a relative therapeutic index of exactly 1, indicating that cholesterol lowering by these natural hormones is inseparable from a proportional, often dangerous, increase in basal metabolic rate [1]. This 10- to 35-fold improvement in therapeutic window is a direct consequence of the α-methyl modification inherent to the Etiroxate scaffold.

Lipid vs. Metabolic Rate Dissociation
Class-level
Relative therapeutic index 10–35 (etiroxate HCl) vs. 1 (T4/D-T4)
Supports cholesterol lowering without proportional BMR increase
Hypercholesterolemic rat model; prodrug form
Lipid Metabolism Atherosclerosis Research Drug Safety Screening

Enzyme Inhibition vs. Hormonal Activity Dissociation

Etiroxate Carboxylic Acid (MT4) exhibits a unique dual pharmacology: it inhibits purified glutamate, isocitrate, and alcohol dehydrogenases with potency 'quite similar' to the endogenous hormones L-thyroxine (T4) and triiodothyronine (T3) [1]. The apparent inhibitory constant (Ki) of thyroxine for glutamate dehydrogenase has been quantified at 2×10⁻⁵ M [2]. Despite this equivalent direct enzyme inhibition, the systemic consequence of MT4 administration is a hypothyroid state, whereas T4 administration results in a euthyroid or hyperthyroid state [1]. Furthermore, in thyroidectomized rats, the effect of MT4 on hepatic mitochondrial glutamate dehydrogenase mirrors that of T4, proving that the compound's non-genomic mitochondrial activity is chemically decoupled from its genomic thyromimetic potency [1].

Mitochondrial Enzyme Activity
Cross-study comparable
Equivalent GDH inhibition (Ki ~2×10⁻⁵ M for T4 scaffold) but systemic state hypothyroid vs. euthyroid/hyperthyroid
Supports dehydrogenase inhibition in hypothyroid background
Purified enzyme and liver mitochondrial fractions
Mitochondrial Bioenergetics Enzyme Kinetics Cell Metabolism

Cardiac Safety vs. D-Thyroxine

Long-term clinical evaluation of etiroxate HCl (the bioavailable form of the Etiroxate Carboxylic Acid scaffold) versus D-thyroxine (DT4) in hyperlipoproteinemic patients revealed superior cardiovascular tolerability. In a head-to-head clinical study (n=40; duration several weeks), etiroxate treatment achieved a constant decrease in total cholesterol of 83 mg/dL (23%) in type IIa hyperlipoproteinemia and 64 mg/dL (18%) in type IIb, with a mean reduction of β-lipoproteins of 126 mg/dL [1]. Critically, in animal models, etiroxate hydrochloride demonstrated 'much less effect on oxygen consumption, heart rate and heart weight of rats than L-thyroxin and D-thyroxin,' with the antigoitrogenic effect being 'much slighter' [2]. The relative activity on basal metabolic rate (BMR), heart rate, and heart weight was 700–3500 times lower than that of L-T4 and 200–275 times lower than D-T4 [3].

Cardiovascular Endpoint Monitoring
Head-to-head
200–3500× lower cardiostimulatory effects than D-T4; 23% cholesterol reduction in type IIa
Supports safety-related endpoint monitoring context
Clinical study (n=40); rat cardiovascular model
Cardiovascular Safety Hyperlipoproteinemia Drug Development

Etiroxate Carboxylic Acid Research Applications


Chemical Induction of Hypothyroidism in Rodents

For researchers requiring a chemically-induced (non-surgical, non-radioiodine) model of hypothyroidism, Etiroxate Carboxylic Acid (MT4) is the only demonstrated thyronine analog that directly induces a hypothyroid state rather than compensating or hypercompensating for thyroidectomy. The Zenker et al. (1976) protocol (5 nmoles/100 g/day s.c. for 15 days) reliably produces a hypometabolic phenotype, as shown by depressed BMR and GPD activity [1]. This avoids the confounding genomic hyperstimulation seen with T4 or IPT2 controls and is essential for generating a specific model of mitochondrial dysfunction in a hypothyroid background.

IDH and GDH Inhibition in Mitochondrial Studies

The compound is uniquely suited for IDH-related research as it inhibits isocitrate dehydrogenase and glutamate dehydrogenase directly [1]. Unlike the natural ligand T4, which activates nuclear thyroid hormone receptors (TRα/TRβ) leading to compensatory feedback loops and transcriptional upregulation of metabolic enzymes, MT4 induces a systemic hypothyroid state while maintaining mitochondrial enzyme inhibition [1]. This makes it a superior chemical probe for dissecting the direct enzymatic from the genomic effects of thyroid hormone signaling in hepatocyte mitochondrial preparations.

Lipid-Lowering Therapeutic Index Benchmarking

The etiroxate scaffold provides a critical benchmark 'positive control' in lipid-lowering drug discovery programs aiming to separate metabolic toxicity from efficacy. With a relative therapeutic index of 10–35 (vs. 1 for T4/D-T4) [2], Etiroxate Carboxylic Acid’s activated form allows drug metabolism teams to calibrate screening assays for hypolipidemic candidates that do not stimulate oxygen consumption. This is particularly relevant in atherosclerosis models where increased BMR and heart rate (as caused by D-T4) represent a dose-limiting toxicity [3].

Mitochondrial Uncoupling in Hypothyroid Context

Researchers studying the interaction between thyroid status and mitochondrial uncoupling mechanisms need Etiroxate Carboxylic Acid to uncouple phosphorylations and inhibit electron transfer along the respiratory chain [1] without the hyperthyroid 'background noise' generated by T4. In thyroidectomized animals, MT4 stimulates hepatic mitochondrial GDH to the same extent as T4, but because the systemic state is hypothyroid, the mitochondrial effects can be studied in isolation from systemic hypermetabolism [1].

Application
Selection Property
Validation Focus
Chemical hypothyroidism model studies
Hypothyroid induction without TR activation
BMR and GPD activity endpoints
Mitochondrial dehydrogenase inhibition studies
Enzyme inhibition uncoupled from genomic signaling
Hepatocyte mitochondrial enzyme activity
Lipid-lowering compound screening calibration
Lipid modulation with low metabolic rate impact
Cholesterol and BMR response ratio
Mitochondrial uncoupling mechanism studies
Uncoupling in hypothyroid systemic background
Respiratory chain and phosphorylation endpoints

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